![molecular formula C17H14BrN3O4S2 B2379266 1-(4-Bromophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole CAS No. 301156-82-1](/img/structure/B2379266.png)
1-(4-Bromophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole
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Description
The compound “1-(4-Bromophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The molecule also contains bromophenyl, nitrophenyl, and sulfonyl functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Attached to this ring would be the various functional groups: a 4-bromophenyl group, a sulfonyl group, a 3,5-dimethyl group, and a 4-nitrophenyl sulfanyl group .Scientific Research Applications
Antimicrobial and Antioxidant Potential
- The synthesis of derivatives containing the 4-[(4-bromophenyl)sulfonyl]phenyl moiety has shown promising potential in developing novel antimicrobial agents, particularly against Gram-positive pathogens and biofilm-associated infections by Enterococcus faecium. These compounds also exhibit significant antioxidant activity, as demonstrated by DPPH, ABTS, and ferric reducing power assays (Apostol et al., 2022).
Corrosion Inhibition
- Studies on heterocyclic diazoles, including compounds with structural similarities to 1-(4-Bromophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole, have identified their potential as corrosion inhibitors for iron in acidic environments. These findings are pivotal for industries seeking to enhance the longevity and safety of metal structures and machinery (Babić-Samardžija et al., 2005).
Synthesis and Characterization of Analogous Compounds
- Research on the sulfonylation of 4-amino-1H pyrazoles to create compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole aligns with the structural framework of 1-(4-Bromophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole. This exploration is critical for expanding the chemical understanding and potential applications of these compounds (Povarov et al., 2017).
Electrochemical Synthesis and Antimicrobial Activity
- The electrochemical synthesis of sulfonamide derivatives and their evaluation for antimicrobial activity offer insights into the versatile application of these compounds in pharmaceutical and medicinal chemistry. This research paves the way for developing new antimicrobial agents with improved efficacy and specificity (Varmaghani et al., 2017).
Anticancer Potential
- The synthesis and in vitro evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles demonstrate the anticancer activities of these compounds against various cancer cell lines. This research highlights the potential of sulfonyl derivatives in developing novel anticancer therapies (Zyabrev et al., 2022).
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S2/c1-11-17(26-15-7-5-14(6-8-15)21(22)23)12(2)20(19-11)27(24,25)16-9-3-13(18)4-10-16/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKOOGKZGYRDRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole |
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